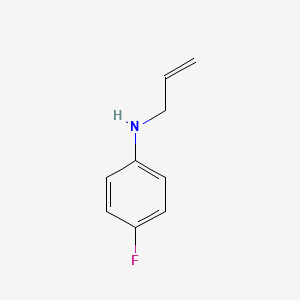

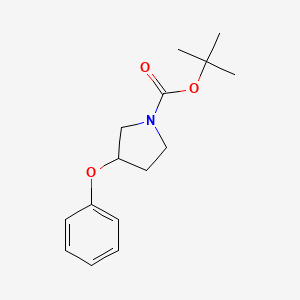

![molecular formula C15H16O2S B3156571 4-Methyl-5-[4-(propan-2-yl)phenyl]thiophene-2-carboxylic acid CAS No. 832737-97-0](/img/structure/B3156571.png)

4-Methyl-5-[4-(propan-2-yl)phenyl]thiophene-2-carboxylic acid

Overview

Description

Thiophene-based analogs, such as “4-Methyl-5-[4-(propan-2-yl)phenyl]thiophene-2-carboxylic acid”, have been of interest to a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . For example, the synthesis of methiopropamine, a compound structurally related to methamphetamine, begins with (thiophen-2-yl)magnesium bromide, which is reacted with propylene oxide, yielding 1-(thiophen-2-yl)-2-hydroxypropane. This is then reacted with phosphorus tribromide, yielding 1-(thiophen-2-yl)-2-bromopropane, which is finally reacted with methylamine, yielding 1-(thiophen-2-yl)-2-methylaminopropane .Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . The molecule of “4-Methyl-5-[4-(propan-2-yl)phenyl]thiophene-2-carboxylic acid” would contain this thiophene ring, along with additional functional groups that contribute to its unique properties.Chemical Reactions Analysis

Thiophene derivatives undergo a variety of chemical reactions. For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Scientific Research Applications

- Anti-inflammatory Properties : Thiophene-based compounds exhibit anti-inflammatory activity . Researchers explore their potential as nonsteroidal anti-inflammatory drugs (NSAIDs) or related agents.

- Anticancer Activity : Some thiophene derivatives demonstrate promising anticancer properties . Investigating their mechanisms of action and optimizing their structures could lead to novel cancer therapies.

- Antimicrobial Agents : Thiophene-containing molecules have been evaluated for their antimicrobial activity . Researchers study their effectiveness against bacteria, fungi, and other pathogens.

- Voltage-Gated Sodium Channel Blockers : Specific thiophene-based drugs, such as articaine, act as voltage-gated sodium channel blockers and are used as dental anesthetics .

Organic Electronics and Semiconductors

Thiophene derivatives play a crucial role in organic electronics and material science:

- Organic Field-Effect Transistors (OFETs) : The thiophene ring system contributes to the development of organic semiconductors, including OFETs . These materials find applications in flexible displays and electronic devices.

- Organic Light-Emitting Diodes (OLEDs) : Thiophene-based compounds are used in OLED fabrication . Their electronic properties enhance light emission efficiency.

Corrosion Inhibition

Thiophene derivatives serve as corrosion inhibitors in industrial chemistry and material science . They protect metals from corrosion, extending the lifespan of structures and equipment.

Coupling Reactions and Olefinations

Thiophene-2-carboxylic acid has been widely studied as a substrate in coupling reactions and olefinations . Researchers explore its reactivity and synthetic applications.

Antitubercular Activity

While not directly related to the mentioned compound, imidazole-containing derivatives have shown good antimicrobial potential . For example, N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1,4-dihydropyridine-3,5-dicarboxamide exhibited anti-tubercular activity .

Future Directions

Thiophene-based analogs have a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Mechanism of Action

Target of Action

Thiophene derivatives have been known to exhibit a variety of biological effects, suggesting they interact with multiple targets .

Mode of Action

Thiophene derivatives are known to interact with their targets in a variety of ways, leading to different biological effects .

Biochemical Pathways

Thiophene derivatives are known to influence a variety of biochemical pathways, leading to their diverse biological effects .

Result of Action

Thiophene derivatives are known to have various pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

properties

IUPAC Name |

4-methyl-5-(4-propan-2-ylphenyl)thiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2S/c1-9(2)11-4-6-12(7-5-11)14-10(3)8-13(18-14)15(16)17/h4-9H,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBFPEJNVULONSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1)C(=O)O)C2=CC=C(C=C2)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301174504 | |

| Record name | 4-Methyl-5-[4-(1-methylethyl)phenyl]-2-thiophenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301174504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-5-[4-(propan-2-yl)phenyl]thiophene-2-carboxylic acid | |

CAS RN |

832737-97-0 | |

| Record name | 4-Methyl-5-[4-(1-methylethyl)phenyl]-2-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=832737-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-5-[4-(1-methylethyl)phenyl]-2-thiophenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301174504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B3156550.png)

![5-{[2-(Prop-2-en-1-yl)phenoxy]methyl}furan-2-carboxylic acid](/img/structure/B3156561.png)

![3-[(2-Chloro-5-methylphenoxy)methyl]benzoic acid](/img/structure/B3156577.png)

![2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B3156582.png)

![4-[(4-Chloro-3,5-dimethylphenoxy)methyl]benzoic acid](/img/structure/B3156584.png)

![5-[(2-Chloro-5-nitrophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B3156605.png)

![3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid](/img/structure/B3156613.png)